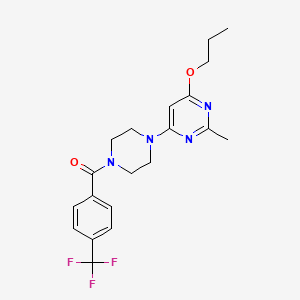

(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Description

This compound is a piperazine-based methanone derivative featuring a pyrimidine ring substituted with a methyl and propoxy group at the 2- and 6-positions, respectively.

Properties

IUPAC Name |

[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4O2/c1-3-12-29-18-13-17(24-14(2)25-18)26-8-10-27(11-9-26)19(28)15-4-6-16(7-5-15)20(21,22)23/h4-7,13H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSTWTABEWONIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Compounds with similar structures have been known to interact with their targets by binding to active sites, causing conformational changes, and modulating the activity of the target.

Result of Action

Based on its structure, it could potentially modulate the activity of its targets, leading to downstream effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with its targets.

Biological Activity

The compound (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a pyrimidine derivative, and a trifluoromethylphenyl group. These structural components contribute to its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 374.9 g/mol |

| CAS Number | 946324-03-4 |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as an antagonist or modulator at various receptors, influencing pathways related to neuropharmacology.

- Neurotransmitter Interactions : The compound is hypothesized to interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

Pharmacological Effects

Research indicates that the compound exhibits various pharmacological effects:

- Antidepressant Activity : Similar compounds have shown potential antidepressant effects due to their ability to modulate neurotransmitter levels.

- Antimicrobial Properties : The trifluoromethyl group is associated with enhanced antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives containing trifluoromethyl groups. The results indicated that these compounds exhibited significant growth inhibition against Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) observed .

Study 2: Neuropharmacological Effects

In another investigation, the compound's effects on neurotransmitter systems were assessed using molecular docking studies. The findings suggested strong interactions between the trifluoromethyl group and enzyme active sites, potentially enhancing the biological activity of the compound through improved binding affinity .

Study 3: Cytotoxicity Assessment

Research focused on the cytotoxic effects of similar compounds against MCF-7 breast cancer cells. The results showed that modifications in structure significantly influenced cytotoxicity, highlighting the importance of the pyrimidine moiety in enhancing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its 2-methyl-6-propoxy pyrimidine core and 4-(trifluoromethyl)phenyl substituent. Below is a comparative analysis with structurally related analogs (Table 1):

Table 1 : Structural and functional comparison with analogs.

Critical Observations

Trifluoromethyl vs. Fluorophenyl : The 4-(trifluoromethyl)phenyl group in the target compound confers higher lipophilicity (logP ~3.5–4.0 estimated) compared to the 4-fluorophenyl analog (logP ~2.8–3.2) . This may enhance membrane permeability but reduce aqueous solubility.

Piperazine Linker : All analogs retain the piperazine moiety, critical for conformational flexibility and receptor interaction. However, the hydroxyl group in introduces hydrogen-bonding capability absent in the target compound.

Research Findings and Limitations

- Synthetic Feasibility : The propoxy group in the target compound simplifies synthesis compared to pyrazole or benzyl-substituted analogs, which require multi-step functionalization .

- Spectroscopic Characterization: Analogous compounds (e.g., ) utilize $^{13}\text{C}$ NMR to confirm methanone carbonyl signals (~166 ppm), a benchmark for validating the target compound’s structure.

- Data Gaps : Direct bioactivity data (e.g., IC$_{50}$, binding assays) for the target compound are absent in the provided evidence. Extrapolation from analogs suggests prioritization for in vitro screening against kinase or GPCR targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.